molecular formula C15H11Cl2N3O2S B3724862 2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B3724862
M. Wt: 368.2 g/mol
InChI Key: ICZDBGCTWHNIEE-QGMBQPNBSA-N
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Description

2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown great potential in various applications, including medicine and chemistry.

Mechanism of Action

The mechanism of action of 2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, thereby reducing oxidative stress.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is its potential as an antitumor agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. Additionally, its chelating properties make it useful in the separation and purification of metals.
One limitation of this compound is its complex synthesis method, which may limit its widespread use. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone. One direction is the development of new cancer therapies based on its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand its chelating properties and potential applications in the separation and purification of metals. Finally, more research is needed to fully understand its mechanism of action and potential side effects, in order to develop safe and effective therapies.

Scientific Research Applications

2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promise as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In chemistry, this compound has been studied for its ability to act as a chelating agent. It has been shown to form stable complexes with various metal ions, making it useful in the separation and purification of metals.

Properties

IUPAC Name

(2E)-5-[(3,4-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c16-11-4-3-9(6-12(11)17)7-13-14(21)19-15(23-13)20-18-8-10-2-1-5-22-10/h1-6,8,13H,7H2,(H,19,20,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZDBGCTWHNIEE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Reactant of Route 6
2-furaldehyde [5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

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